3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
Description
Chemical Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound also being recognized under several alternative names that reflect different aspects of its chemical structure. The primary chemical identification is established through the Chemical Abstracts Service registry number 1229623-87-3, though some databases also reference the compound under the alternative registry number 22693-89-6. This dual numbering system reflects the compound's recognition across different chemical databases and supplier networks.
The molecular formula C9H11ClN2O3 accurately represents the elemental composition, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is consistently reported as 230.65 grams per mole across multiple sources, providing a precise measure for quantitative chemical calculations. Alternative systematic names include methyl 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxopropanoate and methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate, which emphasize different aspects of the chemical structure while maintaining chemical accuracy.
The Simplified Molecular Input Line Entry System representation c1(c(cn(n1)CC)Cl)C(=O)CC(=O)OC provides a standardized method for computer-based chemical identification and database searches. The International Chemical Identifier key AMJLQPANUOPTCH-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring unambiguous identification across global chemical databases. These various nomenclatural approaches collectively establish a comprehensive identification framework that facilitates accurate communication and research coordination among chemists working with this compound.
Historical Context and Discovery
The compound's development likely occurred as part of systematic structure-activity relationship studies aimed at exploring the chemical space around pyrazole derivatives, particularly those incorporating halogen substitution patterns and ester functionalities. The presence of the 4-chloro substitution on the pyrazole ring reflects the historical importance of halogenated heterocycles in chemical research, where chlorine introduction has been a standard approach for modifying electronic properties and providing synthetic handles for further chemical transformations. The ethyl substitution at the nitrogen position represents another common modification strategy that emerged from efforts to optimize solubility, stability, and reactivity characteristics of pyrazole derivatives.
The integration of the 3-oxo-propionic acid methyl ester moiety reflects the historical convergence of heterocyclic chemistry with carbonyl chemistry, particularly the recognition that beta-keto ester functionalities provide valuable reactive sites for further synthetic elaboration. This structural combination suggests that the compound's development was informed by established synthetic precedents in both pyrazole chemistry and beta-dicarbonyl chemistry, representing a logical extension of existing chemical knowledge rather than a completely novel structural innovation. The compound's current availability through multiple chemical suppliers indicates its establishment as a recognized research chemical, though its specific discovery timeline remains to be documented in detail.
Significance in Pyrazole Chemistry
The significance of this compound within pyrazole chemistry stems from its exemplification of the structural diversity achievable through systematic substitution of the pyrazole core, particularly the combination of halogen substitution, alkyl functionalization, and carbonyl-containing side chains. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, and this compound represents an important example of how multiple functional groups can be incorporated to create structurally complex derivatives that may exhibit unique chemical and biological properties.
The compound's structural features align with established patterns in pyrazole derivative development, where the introduction of chlorine at the 4-position provides opportunities for nucleophilic substitution reactions while simultaneously modifying the electronic characteristics of the heterocyclic ring. The ethyl substitution at the nitrogen position represents a common strategy for improving compound properties, as alkyl substitution of pyrazole nitrogen atoms can significantly influence solubility, stability, and reactivity patterns. This substitution pattern is consistent with synthetic approaches documented in the literature for preparing diversely substituted pyrazole derivatives.
The beta-keto ester functionality attached to the pyrazole ring provides additional synthetic versatility, as such moieties are known to participate in various chemical transformations including alkylation reactions, condensation reactions, and cyclization processes. This structural combination creates opportunities for further chemical elaboration, making the compound potentially valuable as a synthetic intermediate for accessing more complex pyrazole-containing structures. The presence of multiple reactive sites within a single molecule exemplifies the modern approach to heterocyclic chemistry, where compounds are designed to serve as versatile building blocks for synthetic chemistry applications.
Research into pyrazole derivatives has demonstrated their importance across multiple chemical disciplines, from materials science to pharmaceutical chemistry, and compounds like this compound contribute to this chemical diversity by providing specific structural motifs that can be systematically studied and utilized. The compound's recognition in chemical databases and its availability through multiple suppliers indicates its acceptance within the research community as a useful chemical entity for advancing understanding of pyrazole chemistry and its applications.
Properties
IUPAC Name |
methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-5-6(10)9(11-12)7(13)4-8(14)15-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJLQPANUOPTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Compounds with similar pyrazole structures have shown promise as anticancer agents. Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), potentially useful in treating androgen-dependent cancers such as prostate cancer .
- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties. The ability to modify the substituents on the pyrazole ring allows for the enhancement of biological activity, making these compounds candidates for anti-inflammatory drug development .
- Antimicrobial Properties : There is growing interest in the antimicrobial potential of pyrazole derivatives. Studies suggest that structural modifications can lead to enhanced efficacy against various pathogens, indicating a pathway for developing new antibiotics .
Mechanistic Studies
Understanding the interaction of 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester with biological systems is crucial. Mechanistic studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
- Cell Line Studies : Testing the compound's effects on various cancer cell lines to determine cytotoxicity and mechanism of action.
Such studies are essential for establishing safety and efficacy profiles before clinical applications .
Case Studies and Recent Research Findings
Recent studies have focused on synthesizing new pyrazole derivatives, including this compound, showcasing:
- Synthesis Techniques : Innovative methods such as one-pot reactions and cyclization strategies have been developed to enhance yield and efficiency in synthesizing pyrazole derivatives .
- Biological Testing : Various studies have reported on the anticancer and anti-inflammatory effects of synthesized derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism by which 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural Analogs with Pyrazole Cores
a) 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid methyl ester
- Structure : Differs in substituents: 4-methoxyphenyl at pyrazole-1 and 4-chlorophenyl at pyrazole-5, compared to the target compound’s 1-ethyl and 4-chloro groups.
- Synthesis : Both compounds are synthesized regiospecifically, ensuring precise substitution patterns .
| Parameter | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| Pyrazole-1 substituent | Ethyl (alkyl) | 4-Methoxyphenyl (aryl) |
| Electron effects | Moderate electron-donating | Strong electron-donating |
| Lipophilicity (LogP)* | Higher (alkyl chain) | Lower (polar methoxy) |
| Applications | Undisclosed | Pharmacological research |
*Predicted based on substituent chemistry.
b) Fluorinated Benzoyl-Oxo Esters (e.g., (E/Z)-2-(4-Fluoro-benzoyl)-4-(4-fluoro-phenyl)-4-oxo-but-2-enoic acid ethyl ester)
- Structure : Shares a β-keto ester motif but lacks a pyrazole ring. The ethyl ester group may confer similar hydrolytic stability as the methyl ester in the target compound .
- Synthesis : Prepared via iodine/copper-mediated oxidative coupling, contrasting with regiospecific pyrazole synthesis .
Methyl Esters with Diverse Backbones
a) Aliphatic 3-Oxo Esters (e.g., 3-oxobutyric acid methyl ester)
- Structure : Simple aliphatic chain with a 3-oxo group. Lacks aromatic or heterocyclic components.
- Reactivity: Used as amino acceptors in enzymatic assays, demonstrating moderate activity compared to pyrazole-based esters, which may exhibit steric hindrance .
b) Diterpene Acid Methyl Esters (e.g., sandaracopimaric acid methyl ester)
| Property | Target Compound | Sandaracopimaric Acid Methyl Ester |
|---|---|---|
| Source | Synthetic | Natural (plant resin) |
| Backbone | Pyrazole | Diterpene |
| Hydrophobicity | Moderate | High |
Functional Group Comparisons
a) Methyl Ester Stability
- The target compound’s methyl ester is less prone to hydrolysis than ethyl esters (e.g., fluorinated butenoic acid ethyl ester in ) due to shorter alkyl chains .
- Natural diterpene esters () may exhibit higher thermal stability due to bulky backbones .
b) Substituent Effects
- Chloro vs.
Biological Activity
3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester (commonly referred to as the compound) is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 218.64 g/mol. Its structure features a chloro-substituted pyrazole ring, which is known to influence biological activity significantly.
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. For this compound, the synthesis pathway can be outlined as follows:
- Formation of the Pyrazole Ring : The reaction of 4-chloro-1-ethyl-3-ketone with hydrazine yields the pyrazole framework.
- Esterification : The resulting acid can be converted to its methyl ester form using methanol and an acid catalyst.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, the compound has shown selective inhibition of cancer cell proliferation:
- Cell Lines Tested : The compound was tested on various cancer cell lines, including HCT116 (colon cancer) and HEK293 (normal human cells).
- Inhibitory Concentration (IC50) : The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against HCT116 cells while sparing normal cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : Staining assays revealed nuclear disintegration in treated cancer cells, suggesting apoptosis.
- Targeting Signaling Pathways : The compound may act through pathways involving heat shock proteins (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival and proliferation .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their structural features. Modifications at specific positions on the pyrazole ring can enhance or reduce potency:
| Compound Variant | IC50 (mg/mL) | Observed Activity |
|---|---|---|
| Compound 7a | 0.12 | Highest activity |
| Compound 7g | 0.12 | Highest activity |
| Compound 7d | 0.81 | Lowest activity |
This table summarizes the potency of various derivatives, indicating that specific substitutions can significantly influence biological outcomes .
Case Studies
A notable case study involved the evaluation of several pyrazole derivatives against meprin α and β, which are metalloproteinases implicated in cancer progression:
Preparation Methods
Synthesis of the Pyrazole Core
- The pyrazole ring is commonly formed by reacting 1,3-diketones or β-keto esters with hydrazine derivatives.
- For example, cyclocondensation of methyl acetoacetate derivatives with hydrazine hydrate yields pyrazole esters.
- In the context of 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester, the starting β-keto ester may be a 3-oxo-propionic acid methyl ester derivative, which upon reaction with substituted hydrazines forms the pyrazole ring.
N-Ethylation of the Pyrazole Nitrogen
- The ethyl substituent at the 1-position of the pyrazole ring is introduced via N-alkylation.
- This is typically performed by treating the pyrazole with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
- Reaction conditions are generally mild, conducted at room temperature or slightly elevated temperatures to avoid side reactions.
Ester Formation and Final Functionalization
- The methyl ester group in the 3-oxo-propionic acid methyl ester moiety is introduced either by esterification of the corresponding acid or by using methylated β-keto esters as starting materials.
- The ester functionality is preserved or introduced during the synthesis of the pyrazole ring.
- Purification steps such as recrystallization or chromatography are employed to isolate the final compound with high purity.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | β-Keto ester + hydrazine hydrate, solvent (EtOH/MeOH), reflux | Formation of pyrazole ring |
| 2 | Electrophilic Chlorination | Electrochemical chlorination or sulfuryl chloride, mild conditions | Introduction of 4-chloro substituent |
| 3 | N-Alkylation | Ethyl bromide, base (NaH/K2CO3), room temp | Introduction of 1-ethyl substituent on pyrazole N |
| 4 | Esterification (if needed) | Methanol, acid catalyst or use of methylated β-keto ester | Formation/maintenance of methyl ester group |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure final product |
- Electrochemical chlorination has been demonstrated to improve safety and environmental impact compared to traditional chlorination methods, with yields typically above 80% and high product purity.
- N-alkylation under mild conditions avoids over-alkylation or degradation of the pyrazole ring, maintaining structural integrity.
- Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is standard practice to optimize reaction times and yields.
- Use of solvents such as ethanol or methanol is common due to their compatibility with the reagents and ease of removal post-reaction.
The preparation of this compound involves a multi-step synthetic route centered on pyrazole ring formation, selective chlorination, N-ethylation, and ester functionalization. Advances in electrochemical chlorination provide a safer and more sustainable approach to halogenation. Reaction conditions are carefully controlled to optimize yield and purity, with chromatographic techniques employed for product isolation. These methods align with contemporary organic synthesis practices for heterocyclic compounds with potential pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of pyrazole esters often involves nucleophilic substitution or condensation reactions. For example, describes a protocol where 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenols under basic conditions (e.g., K₂CO₃) to form aryloxy-substituted pyrazoles. Adapting this approach, the target compound might be synthesized via alkylation of the pyrazole nitrogen followed by esterification of the propionic acid moiety. Key parameters for optimization include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–50°C to avoid side reactions), and stoichiometric ratios of reagents like ethyl chloroacetate . highlights the use of column chromatography (cyclohexane/ethyl acetate gradients) for purification, with yields improved by dry loading on Celite .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the pyrazole ring substitution pattern and ester group integrity. For instance, pyrazole protons typically resonate between δ 7.2–8.0 ppm, while the methyl ester group appears as a triplet near δ 3.6–4.3 ppm () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₁ClN₂O₃ would yield [M]+ at ~254.04 Da). Electron ionization (EI) fragments can validate structural motifs, such as the loss of CO₂ from the ester group .
- IR Spectroscopy : Strong absorption bands for ester carbonyl (1700–1750 cm⁻¹) and pyrazole C=N (1540–1620 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring (e.g., chloro or ethyl groups) influence the compound’s reactivity and physicochemical properties?
Methodological Answer: The 4-chloro and 1-ethyl substituents on the pyrazole ring affect electronic and steric properties:
- Electron-withdrawing Cl increases electrophilicity at the 3-oxo-propionate moiety, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis).
- Ethyl group at N1 improves lipophilicity (logP), as shown in for similar esters, which impacts solubility and bioavailability . Computational tools like DFT can model charge distribution, while Hammett constants (σ) predict substituent effects on reaction rates .
Q. What challenges arise in reproducing synthetic protocols for this compound, and how can they be mitigated?
Methodological Answer: Common issues include:
- Low yields due to competing side reactions (e.g., ester hydrolysis under basic conditions). emphasizes strict temperature control (0–50°C) and anhydrous solvents to suppress hydrolysis .
- Purification difficulties caused by polar byproducts. Use of reverse-phase HPLC or preparative TLC (as in ) improves isolation .
- Degradation during storage : Organic esters are prone to hydrolysis; suggests storing samples at –20°C under inert gas (N₂/Ar) to stabilize the compound .
Q. What computational methods are suitable for predicting the compound’s behavior in biological or catalytic systems?
Methodological Answer:
- Molecular docking : To explore potential interactions with enzymes (e.g., hydrolases or kinases), using software like AutoDock Vina with crystal structures from the PDB.
- MD simulations : Assess stability in aqueous or lipid membranes, leveraging force fields (e.g., CHARMM36) to model the ester’s conformational flexibility.
- QSAR models : Relate structural descriptors (e.g., ClogP, polar surface area) to biological activity, as seen in for pyrazole-based pharmacophores .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- Cross-validate with multiple techniques : For example, if NMR signals for the ethyl group vary, confirm via GC-MS or elemental analysis.
- Batch-to-batch impurities : notes organic degradation over time; use fresh samples and track impurities via LC-MS .
- Referencing literature : Compare with published spectra of analogous compounds (e.g., ’s 3-azido-pyrazole ester, which shares structural motifs) .
Experimental Design Considerations
Q. What controls are essential when testing this compound’s stability under varying pH or temperature conditions?
Methodological Answer:
- Negative controls : Use inert solvents (e.g., DMSO) to rule out solvent-mediated degradation.
- Kinetic sampling : Collect aliquots at timed intervals (e.g., 0, 6, 12, 24 h) and analyze via HPLC to track decomposition (’s protocol for monitoring organic degradation) .
- Buffer systems : Phosphate (pH 2–8) or bicarbonate (pH 9–10) buffers mimic physiological conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


